tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1332584-12-9
VCID: VC0035840
InChI: InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h9-10H,4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2C1CCCC2=O
Molecular Formula: C13H21NO3
Molecular Weight: 239.315

tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

CAS No.: 1332584-12-9

Cat. No.: VC0035840

Molecular Formula: C13H21NO3

Molecular Weight: 239.315

* For research use only. Not for human or veterinary use.

tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate - 1332584-12-9

Specification

CAS No. 1332584-12-9
Molecular Formula C13H21NO3
Molecular Weight 239.315
IUPAC Name tert-butyl 4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Standard InChI InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h9-10H,4-8H2,1-3H3
Standard InChI Key GRNSGJOKGICXGO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2C1CCCC2=O

Introduction

tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole derivative family. It features a tert-butyl ester group and an octahydroindole core with a ketone functionality at the fourth position. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility and potential as a precursor for pharmacologically active molecules.

Synthesis Pathways

tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate is typically synthesized through multi-step reactions, including:

  • Cyclization of amino acid derivatives: Starting from precursors such as proline derivatives or similar cyclic amines.

  • Ketone introduction: Oxidation of specific positions on the cyclic framework.

  • tert-Butyl esterification: Addition of tert-butyl groups using reagents like tert-butyl chloroformate.

These steps are conducted under controlled conditions to ensure regioselectivity and stereochemical integrity.

Biological Relevance

While direct biological activity data for tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate is limited, compounds with similar indole-based frameworks exhibit significant pharmacological properties:

  • Neuroprotective agents: Indole derivatives are studied for their role in treating neurodegenerative diseases.

  • Antibacterial and antifungal properties: The functionalized indole core can disrupt microbial processes.

Further studies are needed to evaluate its specific bioactivity.

Applications in Organic Synthesis

tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate serves as a versatile intermediate in:

  • Drug Development: Its indole backbone is a key scaffold for synthesizing bioactive molecules.

  • Material Science: Functionalized indoles are used in the development of dyes and polymers.

  • Catalysis: The compound may act as a ligand or precursor in catalytic reactions.

Related Compounds

Several structurally related compounds provide insights into its potential applications:

Compound NameMolecular Weight (g/mol)Key Functional Groups
tert-butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate 241.33Hydroxyl group at position 4
tert-butyl 4-aminoindoline-1-carboxylate 242.30Amino substitution at position 4
tert-butyl (3aR,7aR)-4-oxo-octahydroindole 239.31Stereospecific configuration with ketone group

These analogs highlight the influence of functional group modifications on reactivity and biological activity.

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